molecular formula C8H9NOS B1425368 2-Cyclobutylthiazole-5-carbaldehyde CAS No. 1394042-39-7

2-Cyclobutylthiazole-5-carbaldehyde

Cat. No.: B1425368
CAS No.: 1394042-39-7
M. Wt: 167.23 g/mol
InChI Key: BQZAQQSRZCHPEG-UHFFFAOYSA-N
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Description

2-Cyclobutylthiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H9NOS. It features a thiazole ring substituted with a cyclobutyl group at the 2-position and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylthiazole-5-carbaldehyde can be synthesized through several methods. One common route involves the reaction of cyclobutanecarbothioamide with 2-bromomalonaldehyde. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the formation of the thiazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed:

    Oxidation: 2-Cyclobutylthiazole-5-carboxylic acid.

    Reduction: 2-Cyclobutylthiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reactants used.

Scientific Research Applications

2-Cyclobutylthiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylthiazole-5-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The thiazole ring and aldehyde group are key functional groups that can form covalent bonds with biological targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

  • 2-Cyclopropylthiazole-5-carbaldehyde
  • 2-Cyclopentylthiazole-5-carbaldehyde
  • 2-Cyclohexylthiazole-5-carbaldehyde

Comparison: 2-Cyclobutylthiazole-5-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-cyclobutyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-5-7-4-9-8(11-7)6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZAQQSRZCHPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286372
Record name 2-Cyclobutyl-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-39-7
Record name 2-Cyclobutyl-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclobutyl-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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